4-Amino-5-fluoro-6-hydroxy-5,6-dihydro-2(1H)-pyrimidinone
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Overview
Description
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis often begins with commercially available starting materials such as fluorinated compounds and amino derivatives.
Reaction Steps:
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Adjusting reaction conditions to handle larger quantities of reactants.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards for its intended use.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups at specific positions on the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways such as DNA synthesis or repair, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C4H6FN3O2 |
---|---|
Molecular Weight |
147.11 g/mol |
IUPAC Name |
4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10) |
InChI Key |
ROXAOYWMCPYQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)N=C1N)O)F |
Origin of Product |
United States |
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